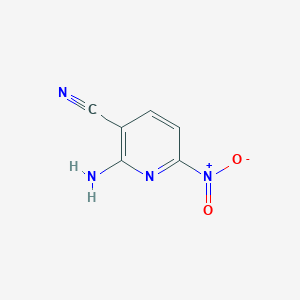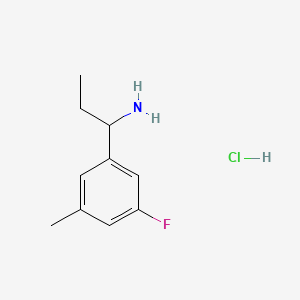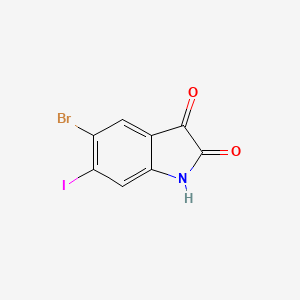
5-Chloro-2-(morpholin-4-YL)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(morpholin-4-YL)aniline hydrochloride: is a chemical compound with the molecular formula C10H14Cl2N2O and a molecular weight of 249.136 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(morpholin-4-YL)aniline hydrochloride typically involves the reaction of 5-chloro-2-nitroaniline with morpholine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The nitro group is reduced to an amine, and the morpholine ring is introduced through nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product . The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(morpholin-4-YL)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-2-(morpholin-4-YL)aniline hydrochloride is used as an intermediate in the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study the effects of morpholine derivatives on biological systems . It is also employed in the development of new drugs and therapeutic agents .
Medicine: Its unique structure allows for the exploration of new drug candidates with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials . Its versatility makes it a valuable component in the manufacturing of specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(morpholin-4-YL)aniline hydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 2-Chloro-4-(morpholin-4-yl)aniline
- 5-Chloro-2-(morpholin-4-yl)phenylamine
- 2-[2-(morpholin-4-yl)ethoxy]aniline hydrochloride
Comparison: Compared to similar compounds, 5-Chloro-2-(morpholin-4-YL)aniline hydrochloride is unique due to its specific substitution pattern and the presence of both chloro and morpholine groups . This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H14Cl2N2O |
|---|---|
Molecular Weight |
249.13 g/mol |
IUPAC Name |
5-chloro-2-morpholin-4-ylaniline;hydrochloride |
InChI |
InChI=1S/C10H13ClN2O.ClH/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H |
InChI Key |
HIRKUZJAWAZJOG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088204.png)
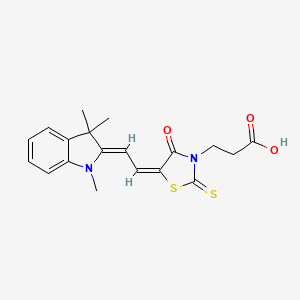
![1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13088207.png)
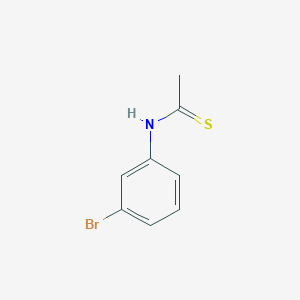
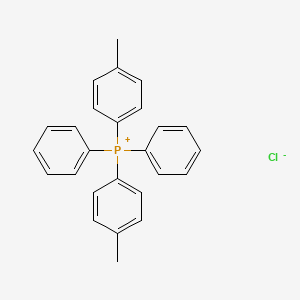
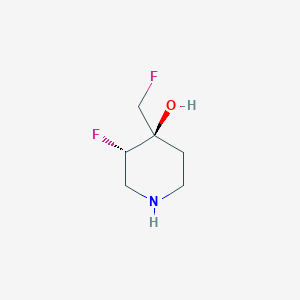
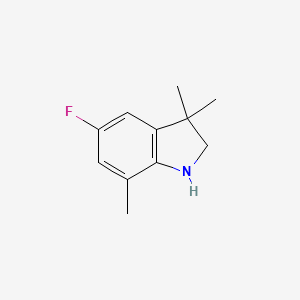
![3-(4-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B13088250.png)
![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13088252.png)
